N-(4-iodo-2-methylphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-(4-iodo-2-methylphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a phthalimide-derived propanamide compound characterized by a 4-nitro-substituted isoindole-1,3-dione core linked to a 4-iodo-2-methylphenyl group via a propanamide spacer. This article compares its structure, hypothesized activity, and safety profile with analogous compounds reported in the literature.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O5/c1-10-9-11(19)5-6-13(10)20-15(23)7-8-21-17(24)12-3-2-4-14(22(26)27)16(12)18(21)25/h2-6,9H,7-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQUVYALUVQNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-iodo-2-methylphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure, which includes an isoindole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C18H15IN2O3, with a molecular weight of approximately 434.23 g/mol. The presence of iodine and nitro groups in its structure is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit notable biological activities, particularly in modulating receptor functions and exhibiting anti-cancer properties. Here are some key areas of biological activity associated with this compound:
1. Modulation of Metabotropic Glutamate Receptors
Compounds structurally related to this compound have been shown to modulate metabotropic glutamate receptors (mGluRs), which play a critical role in neurotransmission and are implicated in neurological disorders such as schizophrenia and anxiety disorders.
2. Anticancer Potential
The isoindole framework is known for its anticancer properties. Studies suggest that derivatives of isoindole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve the inhibition of key signaling pathways related to cell proliferation and survival.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-chloro-2-methylphenyl)-3-(4-nitroisoindole) | Similar isoindole core | Positive allosteric modulation of mGluRs |
| 4-nitrophenyl-N-(4-methylphenyl)propanamide | Lacks iodine substituent | Different biological activities due to structural variations |
| 5-bromo-N-(4-methylphenyl)-2H-indazole | Related indazole structure | Potential anticancer properties with different mechanisms |
The unique combination of iodine substitution and the isoindole framework in this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
Case Study 1: Neuropharmacology
A study investigating the effects of isoindole derivatives on mGluR modulation demonstrated that certain compounds could enhance receptor activity, leading to improved cognitive function in animal models. This suggests that N-(4-iodo-2-methylphenyl)-3-(4-nitroisoindole) may have similar effects.
Case Study 2: Cancer Therapeutics
In vitro studies on isoindole derivatives indicated their ability to induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of Bcl-xL/Bax ratios, leading to programmed cell death.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The target compound shares a common phthalimide-propanamide backbone with several derivatives. Key structural variations among analogs include substituents on the isoindole-dione core, the aromatic ring (phenyl group), and the spacer linking these moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Phthalimide-Propanamide Derivatives
*Calculated molecular weight based on formula C₁₉H₁₆IN₃O₅.
Pharmacological and Toxicological Insights
- Activity Trends: Nitrate ester derivatives (C1–C6) exhibit NO-donor properties, correlating with anti-inflammatory effects and gamma globin induction for SCD therapy . Substituents on the aromatic ring influence potency and selectivity. For example, the 4-iodo-2-methylphenyl group in the target compound may enhance lipophilicity and target binding compared to smaller groups (e.g., methoxy in ).
- Genotoxicity and Safety: Compounds C1–C6 showed lower micronucleus frequencies (MNRET <6/1,000 cells) compared to hydroxyurea (HU; up to 33.7/1,000 cells) . The absence of a nitrate ester in the target compound might reduce mutagenic risk, though the nitro group requires validation via AMES testing. Bulky substituents (e.g., tert-butyl in ) often improve metabolic stability but may reduce solubility.
Structure-Activity Relationship (SAR)
- Core Modifications: Nitro vs. Nitrate: The 4-nitro group in the target compound may offer slower NO release kinetics compared to nitrate esters (C1–C6), affecting sustained therapeutic effects. Halogen Effects: The 4-iodo substituent’s size and electronegativity may enhance receptor affinity compared to chlorine (e.g., 3-chloro-N-phenyl-phthalimide in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
